
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is a chemical compound known for its reactivity and versatility in organic synthesis. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) attached to a chlorine atom. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the formation of sulfonamides.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)cyclohexane-1-sulfonyl chloride typically involves the reaction of 3-(Dimethylamino)cyclohexane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
3-(Dimethylamino)cyclohexane-1-sulfonic acid+SOCl2→3-(Dimethylamino)cyclohexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) in place of thionyl chloride. These methods can offer higher yields and more efficient production processes.
化学反应分析
Types of Reactions
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for the reduction of sulfonyl chlorides.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Sulfonyl Hydrides: Formed from reduction reactions.
科学研究应用
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of sulfonamide-based drugs.
Biochemistry: For the modification of proteins and peptides through sulfonamide linkages.
Material Science: In the preparation of functionalized polymers and materials.
作用机制
The mechanism of action of 3-(Dimethylamino)cyclohexane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Dansyl Chloride: Another sulfonyl chloride derivative used in fluorescence labeling of proteins and peptides.
Tosyl Chloride: Commonly used in organic synthesis for the protection of hydroxyl groups.
Mesyl Chloride: Used in the formation of mesylates, which are good leaving groups in nucleophilic substitution reactions.
Uniqueness
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is unique due to its specific structure, which includes a cyclohexane ring and a dimethylamino group. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable in certain synthetic applications.
属性
分子式 |
C8H16ClNO2S |
|---|---|
分子量 |
225.74 g/mol |
IUPAC 名称 |
3-(dimethylamino)cyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI 键 |
KPVQJRUIWXYVEB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCCC(C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)
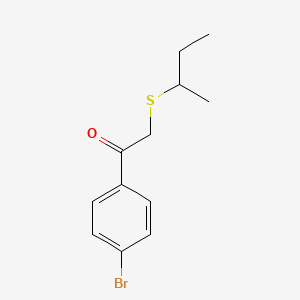
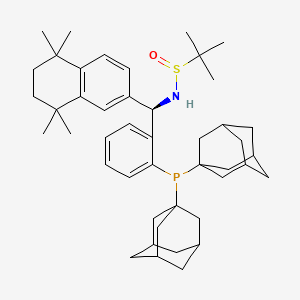
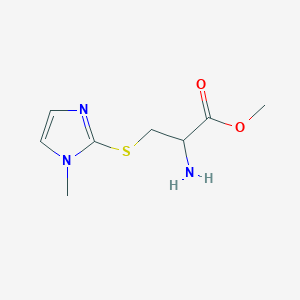

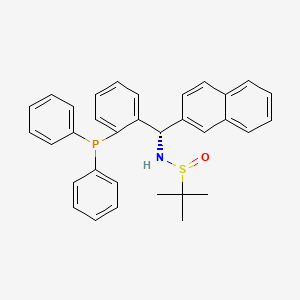
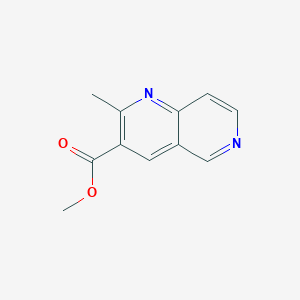
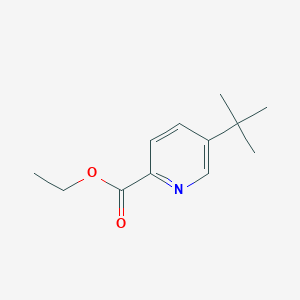
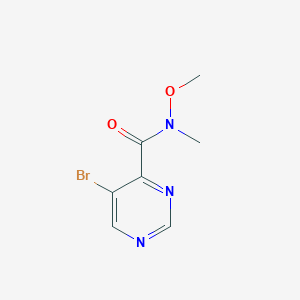
![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
